UDP-galactose

Descripción general

Descripción

La galactosa-uridina-5’-difosfato es un azúcar difosfato de nucleósido que juega un papel crucial en el metabolismo de los carbohidratos. Sirve como fuente de galactosa en la síntesis de diversas biomoléculas, incluidos los lipopolisacáridos, cerebrósidos y lactosa . Este compuesto es particularmente importante en el metabolismo de los azúcares nucleótidos y está involucrado en la producción de polisacáridos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La galactosa-uridina-5’-difosfato puede sintetizarse a través de reacciones enzimáticas que involucran la uridina difosfato-glucosa deshidrogenasa. Esta enzima cataliza la oxidación de la uridina difosfato-glucosa a uridina difosfato-glucurónico, que luego puede convertirse en uridina difosfato-galactosa . Las condiciones de reacción generalmente implican la presencia de NAD+ como cofactor y un sistema de amortiguación adecuado para mantener el pH .

Métodos de producción industrial

En entornos industriales, la producción de galactosa-uridina-5’-difosfato a menudo implica procesos biocatalíticos utilizando fermentación microbiana. El uso de microorganismos genéticamente modificados que sobreexpresan las enzimas necesarias puede mejorar el rendimiento y la eficiencia de la producción . El proceso también puede incluir pasos de purificación, como técnicas cromatográficas, para obtener galactosa-uridina-5’-difosfato de alta pureza .

Análisis De Reacciones Químicas

Epimerization to UDP-Glucose via UDP-Galactose 4-Epimerase (GalE)

GalE catalyzes the reversible interconversion of this compound and UDP-glucose through a NAD+-dependent mechanism . Key features include:

-

NAD Binding : Each GalE subunit binds one NAD molecule, which undergoes reversible reduction during catalysis .

-

Hydride Transfer : Nonstereospecific hydride transfer occurs at the 4-ketopyranose intermediate, enabling bidirectional conversion .

-

Structural Flexibility : X-ray crystallography reveals minimal conformational changes in the enzyme during substrate binding, with water rearrangement accommodating different UDP-sugars .

Table 1 : Mechanistic Insights into GalE Activity

Pyrophosphorolysis to Galactose-1-Phosphate

This compound undergoes pyrophosphorolysis in erythrocytes to form galactose-1-phosphate (Gal-1-P), a reaction critical in galactosemia :

-

Enzyme : this compound pyrophosphorylase.

-

Reaction :

-

Inhibitors : Inorganic phosphate (Pi) and UDP reduce reaction rates by 50–70% .

Table 2 : Reaction Conditions for Pyrophosphorolysis

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 7.4 | Nature PR196934 |

| Initial Rate | 4.8 µmol/h/mL erythrocytes | Nature PR196934 |

| Critical Cofactor | Mg²⁺ (Co²⁺ inhibits) | Nature PR196934 |

Glycosyl Transfer Reactions

This compound serves as a galactosyl donor in glycosylation reactions catalyzed by galactosyltransferases (GalTs) :

-

Lactose Synthesis : 4β-galactosyltransferase converts this compound to lactose with 100% efficiency at 0.002 U/mL enzyme .

-

N-Glycan Elongation : Pigeon liver GalTs transfer up to four galactose residues to N-acetyllactosamine, forming branched structures .

Table 3 : Products of Galactosyltransferase Activity

| Enzyme | Product | Assay Method |

|---|---|---|

| 4β-Galactosyltransferase | Lactose (from glucose) | HPLC, NaB³H₄ assay |

| α1,4-GalT | Galα1-4Galβ1-4GlcNAc | MALDI-TOF-MS |

Substrate-Induced Enzyme Inactivation

This compound inactivates Kluyveromyces fragilis GalE during catalysis :

-

Mechanism : Structural destabilization of the enzyme-NAD complex.

-

Kinetics : Inactivation rate () is 0.04 min⁻¹ with this compound vs. negligible with UDP-glucose .

Structural Insights from Crystallography

Comparative studies of bacterial and human GalE reveal substrate specificity differences :

-

E. coli GalE : Binds this compound and UDP-glucose but not UDP-GalNAc.

-

Human GalE : Broader specificity due to a larger active site (Tyr299→Cys substitution) .

Table 5 : Structural Comparison of GalE

| Feature | E. coli GalE | Human GalE |

|---|---|---|

| Active Site Volume | 220 ų | 290 ų |

| Key Residue | Tyr299 | Cys307 |

| Substrates | UDP-Gal, UDP-Glc | UDP-Gal, UDP-GalNAc |

Aplicaciones Científicas De Investigación

Glycoengineering and Therapeutic Protein Development

UDP-galactose is extensively utilized in in vitro glycoengineering , particularly for modifying the glycosylation patterns of therapeutic proteins. This modification is essential for enhancing the efficacy and safety of biologics. Key benefits include:

- Cost and Time Efficiency : The use of this compound allows for rapid generation of glycan variants, which can lead to improved drug formulations without compromising product yield .

- Consistency : It helps achieve improved lot-to-lot consistency, thereby reducing risks associated with product quality variation .

- Innovative Glycoprofiles : The compound facilitates the generation of unique glycoprofiles that may not be achievable through conventional methods .

Role in Metabolism and Disease

This compound is pivotal in the metabolism of galactose, particularly in conditions such as galactosemia, where its deficiency leads to significant health issues. Research has shown:

- Galactose Metabolism : Defective conversion of this compound to UDP-glucose can result in symptoms like vomiting, jaundice, and hepatomegaly due to impaired glycoconjugate biosynthesis .

- Clinical Implications : Studies indicate that patients with galactosemia exhibit reduced levels of this compound, which correlates with long-term complications associated with the disease .

Enzymatic Applications

This compound serves as a substrate for various enzymes involved in glycosylation reactions:

- Glycosyltransferases : These enzymes utilize this compound to transfer galactose residues onto acceptor molecules, facilitating the synthesis of complex carbohydrates .

- Hyperstable Glycosidases : Research has focused on using hyperstable glycosidases for oligosaccharide synthesis, leveraging their ability to catalyze reactions under mild conditions .

Cancer Research

Recent studies have highlighted the role of this compound in cancer biology:

- Expression Levels : Increased expression of this compound transporters has been observed in cancer tissues compared to non-malignant tissues. This upregulation may influence the synthesis of carbohydrate determinants critical for cell adhesion and tumor progression .

- Potential Therapeutic Targets : Targeting this compound metabolism could provide new avenues for cancer treatment by disrupting the glycosylation patterns that facilitate tumor growth and metastasis .

Case Studies and Experimental Findings

Several experimental studies have demonstrated the applications of this compound across different fields:

Mecanismo De Acción

La galactosa-uridina-5’-difosfato ejerce sus efectos a través de su papel como donante de glucosilo en las reacciones de glicosilación. Interactúa con las glicosiltransferasas, que transfieren el grupo galactosa a moléculas receptoras específicas, como proteínas y lípidos . Este proceso es crucial para la formación de glucoproteínas y glucolípidos, que desempeñan funciones importantes en la señalización celular, la adhesión y la respuesta inmunitaria .

Comparación Con Compuestos Similares

Compuestos similares

Uridina difosfato-glucosa: Un precursor del glucógeno y un sustrato para la síntesis de polisacáridos que contienen glucosa.

Uridina difosfato-glucurónico: Involucrado en la desintoxicación de fármacos y la síntesis de glucosaminoglucanos.

Uridina difosfato-N-acetilglucosamina: Un sustrato para la síntesis de glucoproteínas y glucolípidos.

Singularidad

La galactosa-uridina-5’-difosfato es única en su papel específico como donante de galactosa en las reacciones de glicosilación. A diferencia de la uridina difosfato-glucosa y la uridina difosfato-glucurónico, que participan en vías metabólicas más amplias, la galactosa-uridina-5’-difosfato se requiere específicamente para la síntesis de biomoléculas que contienen galactosa .

Actividad Biológica

UDP-galactose (UDP-Gal) is a crucial nucleotide sugar involved in various biological processes, including glycosylation, metabolism, and cellular signaling. This article delves into the biological activity of this compound, highlighting its role in metabolism, implications in disease states, and its transport mechanisms.

Overview of this compound

This compound is synthesized from galactose-1-phosphate and uridine triphosphate (UTP) through the action of the enzyme galactose-1-phosphate uridylyltransferase (GALT). UDP-Gal serves as a donor of galactose residues for glycosylation reactions, which are essential for the formation of glycoproteins and glycolipids.

Biological Functions

1. Glycosylation:

UDP-Gal is integral to the glycosylation of proteins and lipids. This process affects protein folding, stability, and cell signaling. Glycosylation is vital for cellular functions such as adhesion, immune response, and pathogen recognition.

2. Metabolic Pathways:

UDP-Gal participates in the Leloir pathway of galactose metabolism. It is converted to UDP-glucose (UDP-Glc), which is crucial for energy metabolism and biosynthesis of glycogen.

3. Cellular Signaling:

Research indicates that UDP-Gal influences signaling pathways related to cancer progression. Increased expression of this compound transporters has been observed in various cancers, suggesting a role in modulating cell adhesion and tumor metastasis .

Case Studies

Case Study 1: Galactosemia

Galactosemia is a genetic disorder resulting from deficiencies in enzymes involved in galactose metabolism, particularly GALT. Patients with classic galactosemia exhibit elevated levels of galactose-1-phosphate and reduced UDP-Gal levels, leading to severe metabolic disturbances. A pilot study demonstrated that early diagnosis and dietary management significantly improve biochemical markers and neurodevelopmental outcomes in affected children .

Case Study 2: Cancer Research

A study examining colon cancer tissues revealed that the expression levels of this compound transporter mRNA are significantly higher compared to non-malignant tissues. This upregulation correlates with increased synthesis of carbohydrate determinants that facilitate cancer cell adhesion, indicating that UDP-Gal may play a role in tumor biology .

Transport Mechanisms

This compound transporters are essential for the translocation of nucleotide sugars across cellular membranes. The Golgi apparatus houses several nucleotide sugar transporters that facilitate the movement of UDP-Gal into the lumen for glycosylation processes .

Research Findings

Recent studies have elucidated several key findings regarding this compound:

- Enzymatic Activity: The activity of GALT is critical for maintaining normal levels of UDP-Gal. Mutations in the GALT gene lead to reduced enzyme function and impaired UDP-Gal synthesis .

- Kinetic Properties: The kinetic constants for GALT show a high affinity for galactose-1-phosphate but are significantly affected by the presence of other sugars such as glucose .

- Metabolic Regulation: The presence of glucose can inhibit the conversion of galactose into UDP-Gal, highlighting a regulatory mechanism that balances sugar metabolism .

Data Tables

| Parameter | Value |

|---|---|

| K_m (Gal1P) | ~2 mM |

| K_m (Glc1P) | ~20 μM |

| V_max (GALT) | Significantly reduced in GALT-deficient cells |

| Concentration Thresholds | Elevated in cancer tissues |

Propiedades

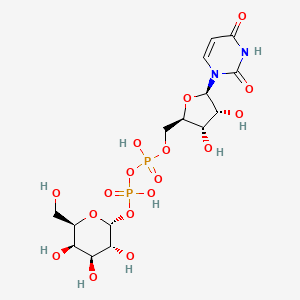

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-ABVWGUQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903962 | |

| Record name | Uridine diphosphate galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disodium salt: White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Uridine diphosphate galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine diphosphategalactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2956-16-3 | |

| Record name | UDP-Galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2956-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactose-uridine-5'-diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URIDINE 5'-DIPHOSPHOGALACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2HY4WY2W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine diphosphategalactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.